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Compound of Interest

Compound Name: 6-fluoro-N,N-diethyltryptamine

Cat. No.: B1220290 Get Quote

An In-Depth Technical Guide on 6-fluoro-N,N-diethyltryptamine

Introduction
This document provides a comprehensive technical overview of 6-fluoro-N,N-
diethyltryptamine (6-F-DET), a substituted tryptamine derivative. This guide is intended for

researchers, scientists, and professionals in the field of drug development and pharmacology. It

covers the compound's chemical properties, synthesis, analytical characterization, and

pharmacological profile, with a focus on its interaction with serotonin receptors.

Chemical Identity and Properties
6-fluoro-N,N-diethyltryptamine is a fluorinated analog of the psychedelic compound N,N-

diethyltryptamine (DET). The introduction of a fluorine atom at the 6-position of the indole ring

significantly modifies its pharmacological properties.

IUPAC Name: N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine.[1][2]

Synonyms: 6-F-DET, 6-fluoro-DET, N,N-diethyl-6-fluoro-1H-indole-3-ethanamine.[1][3]

Physicochemical Properties
A summary of the key physicochemical properties of 6-fluoro-N,N-diethyltryptamine is

presented in Table 1.
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Property Value Reference(s)

Molecular Formula C₁₄H₁₉FN₂ [1][2]

Molar Mass 234.318 g/mol [1]

CAS Number 2836-69-3 [1][2]

Appearance
Not specified in literature; likely

a solid at room temperature.

UV Absorption Maxima 220, 284 nm [3]

SMILES
CCN(CC)CCC1=CNC2=C1C=

CC(=C2)F
[1]

InChI Key
RPWUTEXLVPDNEA-

UHFFFAOYSA-N
[1]

Synthesis and Characterization
While a specific, detailed synthesis protocol for 6-fluoro-N,N-diethyltryptamine is not readily

available in peer-reviewed literature, its structure lends itself to established synthetic routes for

tryptamines, most notably the Fischer indole synthesis.[4][5]

Representative Synthesis Protocol: Fischer Indole
Synthesis
The Fischer indole synthesis is a robust method for creating the indole core of tryptamines from

a substituted phenylhydrazine and a carbonyl compound.[4]

Reaction Scheme:

Hydrazone Formation: Reaction of (4-fluorophenyl)hydrazine with 4-(diethylamino)butanal

diethyl acetal under acidic conditions to form the corresponding hydrazone.

Indolization: Cyclization of the hydrazone intermediate under strong acid catalysis (e.g.,

polyphosphoric acid, sulfuric acid, or zinc chloride) with heating.
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Work-up and Purification: Neutralization of the reaction mixture, extraction of the product with

an organic solvent, followed by purification, typically via column chromatography or

recrystallization of a salt form (e.g., fumarate or hydrochloride).

Detailed Experimental Protocol:

Step 1: Hydrazone Formation:

To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium

acetate (1.1 eq).

Add 4-(diethylamino)butanal diethyl acetal (1.0 eq) to the mixture.

Stir the reaction at room temperature for 4-6 hours until thin-layer chromatography (TLC)

indicates the consumption of the starting hydrazine.

Remove the solvent under reduced pressure. The resulting crude hydrazone can be used

directly in the next step.

Step 2: Indolization and Purification:

Add Eaton's reagent (7.7% w/w phosphorus pentoxide in methanesulfonic acid) or

polyphosphoric acid to the crude hydrazone.

Heat the mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

Basify the aqueous solution with a strong base (e.g., 10 M NaOH) to a pH > 12, keeping

the mixture cool in an ice bath.

Extract the aqueous layer three times with an organic solvent such as dichloromethane or

ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.
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Purify the residue using silica gel column chromatography with a suitable eluent system

(e.g., dichloromethane/methanol/ammonia gradient) to afford pure 6-fluoro-N,N-
diethyltryptamine freebase.

Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard

analytical techniques. Expected results are summarized in Table 2.

Technique Expected Data

¹H NMR

Signals corresponding to the aromatic protons

on the indole ring (with splitting patterns

influenced by the fluorine atom), the ethyl

protons on the side chain, the diethylamino

group protons, and a broad singlet for the indole

N-H.

¹³C NMR

Resonances for the 14 carbon atoms, including

characteristic shifts for the fluorine-bearing

aromatic carbon and the carbons of the indole

and diethylaminoethyl moieties.

GC-MS

A molecular ion peak (M⁺) at m/z 234, and a

characteristic base peak at m/z 86

corresponding to the [CH₂=N(CH₂CH₃)₂]⁺

fragment resulting from cleavage of the bond

beta to the indole ring.

FTIR

Characteristic absorption bands for N-H

stretching (indole), C-H stretching (aliphatic and

aromatic), C=C stretching (aromatic), and a

strong C-F stretching band.

Pharmacology
6-fluoro-N,N-diethyltryptamine is primarily characterized by its activity at serotonin receptors,

particularly the 5-HT₂ₐ subtype.
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Pharmacodynamics
The compound is a partial agonist at the serotonin 5-HT₂ₐ receptor.[1] Unlike many other 5-

HT₂ₐ agonists, it does not produce hallucinogenic effects in humans or the head-twitch

response (HTR) in rodents, a key behavioral proxy for hallucinogenic potential.[1] This has led

to its use as an active placebo in clinical trials of psychedelic drugs.[1]

The lack of psychedelic effects is hypothesized to be due to biased agonism at the 5-HT₂ₐ

receptor. Specifically, 6-F-DET is thought to be a weak agonist of the Gq-protein signaling

pathway, which is considered critical for the hallucinogenic effects of tryptamines.[1]

Receptor Binding Profile
Quantitative receptor binding data (e.g., Kᵢ values) for 6-fluoro-N,N-diethyltryptamine are not

available in the published literature. However, data for the closely related primary amine, 6-

fluorotryptamine (6-FT), provides some insight into the potential affinity of 6-fluoro substituted

tryptamines.

Compound Receptor Kᵢ (nM) EC₅₀ (nM)
Efficacy
(Eₘₐₓ)

Reference(s
)

6-

fluorotryptami

ne

5-HT₁ₐ 267 54 - [6]

5-HT₂ₐ 606 4.56 / 81 101% [6]

SERT

(Release)
- 4.4 - [6]

6-fluoro-N,N-

diethyltrypta

mine

5-HT₂ₐ
Data not

available

Data not

available

Partial

Agonist
[1]

Signaling Pathways and Experimental Workflows
5-HT₂ₐ Receptor Signaling Pathway
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Activation of the 5-HT₂ₐ receptor by an agonist typically initiates the Gq-protein signaling

cascade. This pathway is crucial for the downstream cellular effects of serotonin and

psychedelic compounds. 6-fluoro-N,N-diethyltryptamine is a weak activator of this pathway.

[1]
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Caption: 5-HT₂ₐ receptor Gq signaling pathway weakly activated by 6-F-DET.

Experimental Protocols and Workflows
This experiment is designed to determine the binding affinity (Kᵢ) of a test compound by

measuring its ability to displace a known radioligand from a receptor.[7][8]
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Caption: Workflow for a competitive radioligand receptor binding assay.
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Protocol Details:

Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor are prepared. A

radioligand with high affinity for the receptor (e.g., [³H]ketanserin) is used. The test

compound, 6-F-DET, is serially diluted.

Incubation: In assay tubes, the membranes, a fixed concentration of radioligand, and varying

concentrations of 6-F-DET are combined in an appropriate buffer. Total binding (no

competitor) and non-specific binding (excess non-radiolabeled ligand) tubes are included.

The mixture is incubated to reach equilibrium.

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which

trap the membranes (and any bound radioligand). The filters are washed with ice-cold buffer

to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation

counter.

Analysis: The data are plotted as the percentage of specific binding versus the logarithm of

the competitor concentration. A non-linear regression analysis is used to determine the IC₅₀

(the concentration of competitor that inhibits 50% of specific binding). The Kᵢ is then

calculated from the IC₅₀ using the Cheng-Prusoff equation.

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for

5-HT₂ₐ receptor-mediated psychedelic effects in humans.[9][10] 6-F-DET is known to be

inactive in this assay.[1]

Protocol Details:

Animal Preparation: Male C57BL/6J mice are used. A small neodymium magnet is surgically

affixed to the skull of each mouse, and animals are allowed to recover for at least one week.

[9]

Drug Administration: Mice are administered 6-F-DET (or a positive control like DOI, or

vehicle) via subcutaneous or intraperitoneal injection at various doses.
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Data Collection: Immediately after injection, each mouse is placed individually into a

cylindrical enclosure surrounded by a magnetometer coil. The coil detects the movement of

the head-mounted magnet. The session is typically recorded for 30-60 minutes.

Data Analysis: The electronic signal from the magnetometer is recorded. Head twitches are

identified as characteristic high-amplitude, high-frequency events. Automated analysis

software or validated machine-learning algorithms are used to count the number of HTR

events.[9][11]

Statistical Analysis: The dose-response relationship is analyzed. The number of head

twitches in the drug-treated groups is compared to the vehicle control group using

appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion
6-fluoro-N,N-diethyltryptamine is a pharmacologically interesting molecule that acts as a

partial agonist at the 5-HT₂ₐ receptor without inducing the classic psychedelic effects

associated with this target. Its unique profile as a non-hallucinogenic 5-HT₂ₐ agonist, likely due

to biased signaling, makes it a valuable tool for dissecting the complex pharmacology of

serotonin receptors and has led to its use as an active placebo in clinical research. Further

investigation is required to fully elucidate its binding affinities at various receptors and its

complete metabolic profile. The experimental protocols and workflows detailed in this guide

provide a framework for future research into this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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